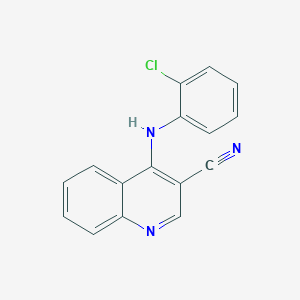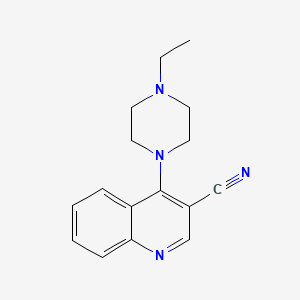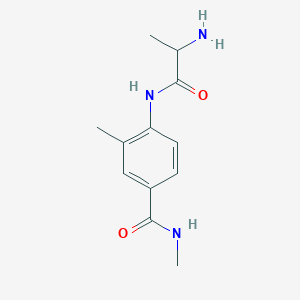![molecular formula C12H12ClN3O B7557315 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability. 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide is also readily available in large quantities, which makes it a cost-effective compound for research. However, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of focus is the development of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of focus is the investigation of the molecular mechanisms underlying the effects of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide on cellular signaling pathways and enzyme activity. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in animal models and humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 2-(pyrazol-1-ylmethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In drug discovery, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biochemistry, 2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide has been studied for its effects on cellular signaling pathways and enzyme activity.
Propiedades
IUPAC Name |
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-5-2-1-4-10(11)9-16-7-3-6-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQKQZPELVRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)


![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)